3-amino-5-chloro-3H-pyridin-2-one 3-amino-5-chloro-3H-pyridin-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC16591275
InChI: InChI=1S/C5H5ClN2O/c6-3-1-4(7)5(9)8-2-3/h1-2,4H,7H2
SMILES:
Molecular Formula: C5H5ClN2O
Molecular Weight: 144.56 g/mol

3-amino-5-chloro-3H-pyridin-2-one

CAS No.:

Cat. No.: VC16591275

Molecular Formula: C5H5ClN2O

Molecular Weight: 144.56 g/mol

* For research use only. Not for human or veterinary use.

3-amino-5-chloro-3H-pyridin-2-one -

Specification

Molecular Formula C5H5ClN2O
Molecular Weight 144.56 g/mol
IUPAC Name 3-amino-5-chloro-3H-pyridin-2-one
Standard InChI InChI=1S/C5H5ClN2O/c6-3-1-4(7)5(9)8-2-3/h1-2,4H,7H2
Standard InChI Key UCUXPGJFTQXQPW-UHFFFAOYSA-N
Canonical SMILES C1=C(C=NC(=O)C1N)Cl

Introduction

Chemical Identity and Structural Features

3-Amino-5-chloro-3H-pyridin-2-one (molecular formula: C₅H₄ClN₂O) is a pyridinone derivative distinguished by its substitution pattern. Key structural attributes include:

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₅H₄ClN₂O
Molecular Weight158.56 g/mol
IUPAC Name3-amino-5-chloro-3H-pyridin-2-one
Canonical SMILESC1=C(C(=O)N=C(C1)N)Cl
Hydrogen Bond Donors2 (NH₂ and NH)
Hydrogen Bond Acceptors3 (ketone O, NH₂, and NH)

The compound’s planar structure and electron-withdrawing chlorine substituent enhance its reactivity in electrophilic substitution reactions. Computational studies of analogous pyridinones suggest moderate polarity (logP ≈ 1.8), implying balanced hydrophilicity and lipophilicity for potential drug-like properties .

Synthesis Methodologies

Direct Synthesis Routes

While no published protocols explicitly target 3-amino-5-chloro-3H-pyridin-2-one, methods for related chlorinated pyridinones provide actionable insights. A patented approach for 5-chloro-2-(pyridin-3-yl)pyridin-3-amine synthesis involves palladium-catalyzed cross-coupling between halogenated pyridines and amines under nitrogen protection . Adapting this method could involve:

  • Starting Materials: 3-chloro-5-iodopyridin-2-one and ammonia.

  • Catalyst System: Palladium chloride (PdCl₂) in dioxane.

  • Base: Cesium carbonate (Cs₂CO₃) to deprotonate amines.

  • Conditions: 85°C for 2–4 hours, yielding ~90% product .

Table 2: Optimized Reaction Conditions

ParameterSpecification
Catalyst Loading20 mol% PdCl₂
SolventDioxane/H₂O (2:1 v/v)
Temperature80–100°C
Reaction Time2–4 hours

Post-Modification Strategies

Chemical Reactivity and Derivatives

The compound’s amino and ketone groups enable diverse transformations:

Electrophilic Aromatic Substitution

The chlorine atom directs incoming electrophiles to positions 4 and 6 of the pyridinone ring. Nitration experiments on 3-amino-5-chloro-1-methylpyridin-2-one yield 4-nitro derivatives, suggesting similar behavior for the unmethylated analog.

Nucleophilic Reactions

The amino group participates in Schiff base formation. Reaction with aldehydes (e.g., benzaldehyde) produces imines, which can be reduced to secondary amines for pharmaceutical applications .

Metal Complexation

Pyridinones often act as bidentate ligands. Coordination studies with Cu(II) and Fe(III) in related compounds show stable complexes with potential catalytic or antimicrobial activity .

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor to kinase inhibitors and antipsychotics. For example, coupling with piperazine derivatives yields candidates for dopamine D₂ receptor modulation .

Material Science

Pyridinone-based polymers show promise in organic electronics. A copolymer with thiophene achieves a hole mobility of 0.15 cm²/V·s, suitable for OLED applications .

Comparison with Structural Analogs

Table 3: Activity Comparison of Pyridinone Derivatives

CompoundAnticancer IC₅₀ (μM)logPWater Solubility (mg/mL)
3-Amino-5-chloro-3H-pyridin-2-oneNot reported1.8*2.3*
3-Amino-5-chloro-1-methylpyridin-2-one12.52.11.8
3-Amino-5-chloro-2(1H)-pyridinethione18.92.20.9

*Predicted values using ChemAxon software .

Methylation at position 1 enhances lipophilicity but reduces aqueous solubility, impacting bioavailability. Thione analogs (e.g., 3-amino-5-chloro-2(1H)-pyridinethione) show weaker anticancer effects, underscoring the ketone moiety’s importance .

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